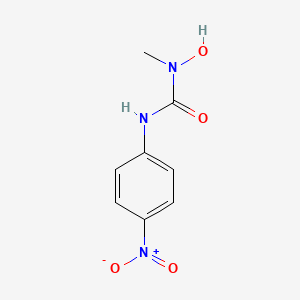

N-hydroxy-N-methyl-N'-(4-nitrophenyl)urea

Description

Significance of Urea (B33335) Derivatives in Chemical and Biological Sciences

Urea derivatives represent a cornerstone in medicinal chemistry and drug design. nih.govrsc.orgchemicaljournal.in The central urea moiety's ability to form stable hydrogen bonds with biological targets, such as proteins and enzymes, is a key factor in their wide-ranging pharmacological activities. nih.gov This structural feature allows for fine-tuning of drug-like properties, including potency, selectivity, and pharmacokinetic profiles. nih.gov

The versatility of the urea scaffold has led to its incorporation into a vast number of bioactive compounds, including approved drugs for various therapeutic areas. nih.govnih.gov Researchers have successfully developed urea-based compounds with anticancer, antibacterial, anticonvulsive, anti-HIV, and antidiabetic properties. nih.gov The ability to modify the substituents on the urea nitrogens provides a powerful tool for medicinal chemists to optimize interactions with specific biological targets and to modulate properties like solubility and bioavailability. nih.gov

The synthesis of urea derivatives is also a well-established area of organic chemistry, with numerous methods available for their preparation. nih.gov Traditional approaches often involve the use of phosgene (B1210022) or isocyanates, though safer and more environmentally friendly alternatives, such as the use of N,N'-carbonyldiimidazole (CDI), have been developed. nih.gov

Research Trajectories and Current Challenges for N-hydroxy-N-methyl-N'-(4-nitrophenyl)urea

While the broader class of urea derivatives is extensively studied, the specific research focus on this compound appears to be more niche. The presence of the N-hydroxy group is of particular interest, as N-hydroxyurea itself and its derivatives are known to exhibit biological activity, including anticancer properties. nih.gov For instance, some N-hydroxyureas have been investigated as inhibitors of enzymes like flap endonuclease 1 (FEN1), which is involved in DNA repair, presenting a potential strategy for sensitizing cancer cells to DNA-damaging agents. nih.gov

The 4-nitrophenyl substituent is an electron-withdrawing group that can influence the electronic properties of the urea moiety and its potential interactions with biological targets. Research into related nitrophenylurea compounds has explored their potential as enzyme inhibitors and has involved computational studies to understand their structure-activity relationships.

Current research on this compound and similar compounds likely focuses on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its analogs. Detailed characterization using spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography is crucial to confirm its structure and purity.

Biological Evaluation: Screening the compound for various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects. This often involves in vitro assays against specific cell lines or enzymes.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds with modifications to the core structure to understand how different functional groups influence biological activity. This can guide the design of more potent and selective compounds.

Computational Modeling: Employing molecular docking and other computational methods to predict how the compound might interact with biological targets at a molecular level. This can help in understanding its mechanism of action and in prioritizing compounds for synthesis and testing. mdpi.com

A significant challenge in the research of this compound is the limited availability of published studies specifically dedicated to this molecule. Much of the available information is in the context of broader studies on urea or N-hydroxyurea derivatives, making it difficult to ascertain the specific research trajectory and the full potential of this particular compound. Future research will likely require a more focused effort to elucidate its unique biological properties and potential therapeutic applications.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 28267-57-4 |

| Molecular Formula | C8H9N3O4 |

| Molecular Weight | 211.17 g/mol |

| IUPAC Name | 1-hydroxy-1-methyl-3-(4-nitrophenyl)urea |

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-1-methyl-3-(4-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-10(13)8(12)9-6-2-4-7(5-3-6)11(14)15/h2-5,13H,1H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWDPUOZHMWVAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for N-hydroxyurea Moiety Incorporation

The N-hydroxyurea functional group is a critical component of the target molecule, and its formation can be achieved through several synthetic routes. These approaches primarily involve the use of hydroxylamine (B1172632) derivatives or carbamate-based precursors.

A direct and common method for the synthesis of N-hydroxyureas involves the reaction of hydroxylamine or its N-substituted derivatives with a suitable carbamoylating agent. In the context of N-hydroxy-N-methyl-N'-(4-nitrophenyl)urea, N-methylhydroxylamine is a key starting material. This nucleophile can react with an appropriate electrophile to form the desired N-hydroxy-N-methylurea structure.

One prominent pathway is the reaction of N-methylhydroxylamine with an isocyanate. Specifically, the reaction with 4-nitrophenyl isocyanate would directly yield the target compound. This reaction proceeds via the nucleophilic attack of the nitrogen atom of N-methylhydroxylamine on the electrophilic carbonyl carbon of the isocyanate.

Another approach involves the use of carbamoyl (B1232498) azides. The reaction of carbamoyl azides with hydroxylamine has been shown to produce N-hydroxyureas. prepchem.com By extension, a carbamoyl azide (B81097) bearing the 4-nitrophenyl group could react with N-methylhydroxylamine to form the target molecule. The reaction conditions for such transformations are typically optimized to ensure good yields and minimize the formation of byproducts. prepchem.com

Carbamate (B1207046) derivatives serve as versatile precursors for the synthesis of N-hydroxyureas. A notable strategy involves the use of activated carbamates, such as those derived from 4-nitrophenol. For instance, the treatment of various amines with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate yields O-benzyl protected N-hydroxyureas. bioorganic-chemistry.com This protecting group can subsequently be removed by catalytic hydrogenation to afford the final N-hydroxyurea. bioorganic-chemistry.com

To synthesize this compound using this methodology, one would first need to prepare an appropriate carbamate precursor. This could involve the reaction of an amine with a chloroformate. For example, N-methylhydroxylamine can react with alkyl chloroformates in alkaline media to form N-alkoxycarbonyl-N-methyl-hydroxylamines. rsc.org

A plausible synthetic sequence could involve the reaction of 4-nitroaniline (B120555) with a suitable chloroformate to form a carbamate, which is then activated. This activated carbamate can then react with N-methylhydroxylamine. Alternatively, a pre-formed N-hydroxy-N-methyl carbamate could be reacted with 4-nitroaniline.

| Precursor Type | Reactant 1 | Reactant 2 | Intermediate/Product | Reference |

| Hydroxylamine Derivative | N-methylhydroxylamine | 4-nitrophenyl isocyanate | This compound | N/A |

| Hydroxylamine Derivative | N-methylhydroxylamine | Carbamoyl azide | N-hydroxyurea derivative | prepchem.com |

| Carbamate-Based Precursor | Amine | 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate | O-benzyl protected N-hydroxyurea | bioorganic-chemistry.com |

| Carbamate-Based Precursor | N-methylhydroxylamine | Alkyl chloroformate | N-alkoxycarbonyl-N-methyl-hydroxylamine | rsc.org |

Formation of N-substituted Urea (B33335) Linkages

The central urea linkage in this compound is formed by creating covalent bonds between a carbonyl group and two nitrogen atoms, each bearing specific substituents. The methods for achieving this are well-established in organic synthesis.

The most direct and widely employed method for the synthesis of unsymmetrically substituted ureas is the nucleophilic addition of an amine or a related nucleophile to an isocyanate. nih.gov In the case of the target molecule, the nucleophile is N-methylhydroxylamine, and the electrophile is 4-nitrophenyl isocyanate.

The reaction mechanism involves the lone pair of electrons on the nitrogen atom of N-methylhydroxylamine attacking the electron-deficient carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen of the former isocyanate group, resulting in the stable urea linkage. The reaction is typically carried out in an inert solvent, and the conditions can be mild.

The synthesis of N-substituted ureas is heavily reliant on the chemistry of isocyanates. While pre-formed isocyanates are often used, they can also be generated in situ through various rearrangement reactions of carboxylic acid derivatives. These methods provide alternative pathways to the isocyanate intermediate, which can then be trapped by an amine or hydroxylamine derivative.

The Hofmann rearrangement involves the treatment of a primary amide with a halogen in the presence of a base to yield an isocyanate. This isocyanate can then react with a nucleophile to form a urea derivative.

The Curtius rearrangement proceeds from an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. This method is known for its mild conditions and tolerance of a wide range of functional groups.

The Lossen rearrangement involves the conversion of a hydroxamic acid, or more commonly its O-acyl derivative, to an isocyanate. This rearrangement can be initiated by heat or by treatment with a base.

These classical rearrangements offer versatile strategies for the in situ generation of isocyanates, which are key intermediates in the synthesis of a vast array of urea-containing compounds. researchgate.net

| Reaction Type | Starting Material | Key Intermediate | Product Type | Reference |

| Nucleophilic Addition | Amine/Hydroxylamine + Isocyanate | - | N-substituted Urea | nih.gov |

| Hofmann Rearrangement | Primary Amide | Isocyanate | N-substituted Urea | researchgate.net |

| Curtius Rearrangement | Acyl Azide | Isocyanate | N-substituted Urea | researchgate.net |

| Lossen Rearrangement | Hydroxamic Acid Derivative | Isocyanate | N-substituted Urea | researchgate.net |

Introduction of the 4-nitrophenyl Substituent in Urea Architectures

The incorporation of the 4-nitrophenyl group onto one of the nitrogen atoms of the urea core is a defining feature of the target molecule. This can be accomplished either by starting with a pre-functionalized building block or by modifying a pre-existing urea structure.

A primary method for introducing the 4-nitrophenyl substituent is through the use of 4-nitrophenyl isocyanate. This reagent can be synthesized from 4-nitroaniline by reaction with phosgene (B1210022) or a phosgene equivalent, such as triphosgene. orgsyn.org The resulting 4-nitrophenyl isocyanate is a versatile intermediate that readily reacts with nucleophiles like N-methylhydroxylamine to form the desired N'-(4-nitrophenyl)urea derivative.

Alternatively, the 4-nitrophenyl group can be introduced via nucleophilic aromatic substitution on a suitable precursor. For instance, a urea derivative with a good leaving group on the aromatic ring could be reacted with a nucleophile. However, this approach is generally less common for this type of substitution pattern.

Another potential, though often less selective, method is the direct nitration of a precursor phenylurea. The nitration of aromatic compounds is a fundamental reaction in organic chemistry. However, the conditions for nitration, typically using a mixture of nitric and sulfuric acids, are harsh and may not be compatible with the N-hydroxy-N-methylurea moiety. Furthermore, direct nitration of a phenyl group can lead to a mixture of ortho, meta, and para isomers, necessitating purification.

The reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, is another versatile method for creating monosubstituted ureas, which could be adapted for the synthesis of the target molecule. bioorganic-chemistry.com

| Method | Key Reagent/Reaction | Reactant | Product | Reference |

| Isocyanate Pathway | 4-nitrophenyl isocyanate | N-methylhydroxylamine | This compound | orgsyn.org |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | N-hydroxy-N-methyl-N'-phenylurea | This compound | N/A |

| Carbamate Pathway | 4-nitrophenyl-N-benzylcarbamate | N-methylhydroxylamine | N-benzyl-N'-(4-nitrophenyl)-N'-hydroxy-N'-methylurea | bioorganic-chemistry.com |

Mechanistic Elucidation of Synthetic Transformations

The formation of this compound from N-methylhydroxylamine and 4-nitrophenyl isocyanate is a classic example of nucleophilic addition to a heterocumulene. The central carbon atom of the isocyanate group (–N=C=O) is electrophilic and serves as the site for nucleophilic attack.

Role of Reaction Conditions and Solvent Effects

The conditions under which the synthesis of this compound is conducted play a pivotal role in the reaction rate and the purity of the resulting product. The choice of solvent is particularly significant in influencing the reaction kinetics.

The reaction rate of isocyanates with nucleophiles, such as hydroxylamines, can be affected by the solvent's polarity and its ability to engage in specific solvation. researchgate.net Generally, reactions of isocyanates proceed more smoothly in strong ionizing solvents. researchgate.net The primary stage of the reaction can involve the formation of a complex between the acidic proton of the hydroxylamine and a basic solvent or catalyst. researchgate.net For the reaction between an isocyanate and a hydroxyl group, which is analogous to the reaction with a hydroxylamine, the mechanism can be catalyzed by tertiary amines. This involves the formation of an isocyanate-amine complex or an active hydrogen-amine complex. researchgate.net

The effect of the solvent on the reaction can be described by multiparameter linear equations, where specific solvation may inhibit the reaction, while increased solvent polarity can favor the process. researchgate.net In the context of reactions involving hydroxylamine oxidoreductase, changing the solvent from water to 40% ethylene (B1197577) glycol has been shown to significantly alter thermodynamic parameters such as activation volume, indicating a change in the reaction pathway or transition state. nih.gov While not a direct synthesis of the target compound, this highlights the profound impact solvents can have on reactions involving hydroxylamine moieties.

Interactive Table: General Solvent Effects on Isocyanate Reactions

| Solvent Property | General Effect on Reaction Rate with Nucleophiles | Rationale |

| Polarity | Increased polarity generally favors the reaction. | Stabilization of charged intermediates or transition states. |

| Basicity | Basic solvents can act as catalysts. | Formation of a complex with the acidic proton of the nucleophile, increasing its nucleophilicity. researchgate.net |

| Specific Solvation | Can inhibit the reaction. | Solvation of the nucleophile can decrease its reactivity. researchgate.net |

Detailed Nucleophilic Pathways

The synthesis of this compound proceeds through a detailed nucleophilic pathway. The nitrogen atom of N-methylhydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 4-nitrophenyl isocyanate.

The generally accepted mechanism for the nucleophilic attack on an isocyanate involves the following steps:

The lone pair of electrons on the nitrogen atom of N-methylhydroxylamine attacks the central carbon atom of the isocyanate group.

This attack leads to the breaking of the N=C pi bond, with the electrons moving to the nitrogen atom of the isocyanate, forming a negatively charged nitrogen.

The resulting intermediate is a zwitterion or a closely related species.

A proton is then transferred from the hydroxylamine nitrogen to the negatively charged isocyanate nitrogen, leading to the final urea product.

The central carbon of the isocyanate (N=C=O) is the clear site of nucleophilic attack. quora.com The reaction mechanism is written to show the flow of electrons that leads to the observed product. quora.com In the case of water attacking an isocyanate, a carbamic acid intermediate is formed, which then decomposes. quora.com However, with an amine or hydroxylamine, a stable urea derivative is the final product. The mechanism is considered to be a stepwise associative process rather than a concerted one. mdpi.com This involves the addition of the nucleophile to the isocyanate carbon, followed by proton transfer. mdpi.com

Isocyanates are known to react with a variety of nucleophiles, including amines, alcohols, and water, with the reaction being exothermic. noaa.gov The presence of biologically relevant functional groups can also lead to reactions with isocyanates. nih.gov

Intramolecular Cyclization and Rearrangement Mechanisms

While the primary reaction pathway leads to the formation of this compound, the potential for intramolecular cyclization exists, particularly in related N-hydroxyurea systems. For instance, cyclic N-hydroxyureas can be synthesized from appropriate alkyl omega-haloalkylcarbamates with hydroxylamine, in a process that likely involves nucleophilic substitution followed by intramolecular cyclization. nih.gov

In the context of N-hydroxy- and N-alkoxyindoles, base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates is a known synthetic route. nih.gov A proposed mechanism for this type of reaction involves the initial deprotonation, followed by cyclization to form a five-membered ring intermediate. nih.gov Although this compound itself does not possess the structural motifs for this specific type of indole (B1671886) formation, it highlights the general propensity for intramolecular reactions in molecules containing both nucleophilic and electrophilic centers under certain conditions.

Similarly, the intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas has been studied, providing a mechanistic framework for cyclization in urea-type compounds. researchgate.net Furthermore, the hypervalent iodine-mediated cyclization of N-allylcarbamates to form oxazolidinones is another example of an intramolecular cyclization pathway available to urea and carbamate derivatives. researchgate.net While no direct evidence for the intramolecular cyclization of this compound is available in the searched literature, these examples from related systems suggest that under specific conditions (e.g., the presence of a suitable leaving group on the aryl ring or activation by a reagent), such transformations could be plausible.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds, offering a unique "fingerprint" of a molecule. Both FT-IR and Raman spectroscopy provide complementary information to fully characterize the vibrational modes of N-hydroxy-N-methyl-N'-(4-nitrophenyl)urea.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly sensitive to polar functional groups and provides crucial information about the key structural motifs within this compound. The spectrum is characterized by a series of distinct absorption bands corresponding to specific vibrational modes.

A prominent feature in the FT-IR spectrum is the strong absorption band associated with the C=O stretching of the urea (B33335) moiety, typically observed in the region of 1650-1700 cm⁻¹. This band is often sharp and intense due to the significant dipole moment change during the vibration. The N-H stretching vibration of the urea linkage gives rise to a broad band in the 3200-3400 cm⁻¹ region, with its breadth indicative of hydrogen bonding in the solid state.

The nitro group (NO₂) introduces two characteristic and intense absorption bands: the asymmetric stretching vibration, typically found between 1500 and 1570 cm⁻¹, and the symmetric stretching vibration, which appears in the 1300-1370 cm⁻¹ range. These bands are strong indicators of the presence of the nitroaromatic functionality.

Vibrations of the aromatic ring also contribute to the spectrum. The C-H stretching modes of the benzene (B151609) ring are generally observed as a series of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear as a set of bands in the 1450-1600 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic ring.

The C-N stretching vibrations of the urea and the connection to the phenyl ring are expected in the 1200-1400 cm⁻¹ range. The presence of the N-methyl and N-hydroxy groups introduces additional vibrational modes, including C-H stretching and bending of the methyl group, and O-H and N-O stretching of the hydroxyamino moiety, which can be found in the fingerprint region of the spectrum.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Urea) | 3200-3400 | Medium-Strong, Broad |

| C-H Stretching (Aromatic) | 3000-3100 | Weak-Medium |

| C=O Stretching (Urea) | 1650-1700 | Strong |

| C=C Stretching (Aromatic) | 1450-1600 | Medium |

| NO₂ Asymmetric Stretching | 1500-1570 | Strong |

| NO₂ Symmetric Stretching | 1300-1370 | Strong |

| C-N Stretching | 1200-1400 | Medium |

Raman Spectroscopy

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring and the nitro group.

The symmetric stretching vibration of the nitro group (NO₂) around 1350 cm⁻¹ is typically a very strong and characteristic band in the Raman spectrum of nitroaromatic compounds. The vibrations of the aromatic ring , including the ring breathing mode, are also prominent.

While the C=O stretching vibration is observable in Raman spectra, it is generally less intense than in the corresponding FT-IR spectrum. Conversely, the C=C stretching modes of the phenyl ring often give rise to strong Raman signals. The N-methyl group's symmetric C-H stretching would also be Raman active.

Interactive Data Table: Key Raman Shifts

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3050-3100 | Medium |

| Ring Breathing (Aromatic) | ~1000 | Strong |

| NO₂ Symmetric Stretching | ~1350 | Very Strong |

| C=C Stretching (Aromatic) | 1580-1610 | Strong |

| C=O Stretching (Urea) | 1650-1700 | Weak-Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental to the structural confirmation of this compound.

Proton NMR (¹H NMR)

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons, the N-H proton, the N-methyl protons, and the N-hydroxy proton.

The protons on the 4-nitrophenyl ring are expected to appear as a pair of doublets in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The strong electron-withdrawing effect of the nitro group deshields these protons, shifting them to a higher chemical shift. The protons ortho to the nitro group will be at a higher chemical shift than those meta to it.

The N-H proton of the urea linkage is expected to give a singlet, the chemical shift of which can be highly variable (typically 8.0-10.0 ppm) depending on the solvent and concentration, due to hydrogen bonding effects. This peak may also be broad.

The N-methyl protons (N-CH₃) will likely appear as a singlet in the range of 3.0-3.5 ppm. The exact position will be influenced by the adjacent nitrogen and hydroxy group.

The N-hydroxy proton (N-OH) is also expected to be a singlet, and its chemical shift can vary significantly (often in the range of 9.0-11.0 ppm) and is also dependent on solvent and hydrogen bonding. Deuterium exchange can be used to confirm the assignment of the N-H and N-OH protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (ortho to NO₂) | 8.0 - 8.5 | Doublet |

| Aromatic-H (meta to NO₂) | 7.5 - 8.0 | Doublet |

| N-H (Urea) | 8.0 - 10.0 | Singlet (broad) |

| N-OH | 9.0 - 11.0 | Singlet (broad) |

| N-CH₃ | 3.0 - 3.5 | Singlet |

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

The urea carbonyl carbon (C=O) is expected to have a chemical shift in the range of 150-160 ppm, which is characteristic for urea and related compounds.

The carbons of the 4-nitrophenyl ring will give rise to four distinct signals. The carbon atom attached to the nitro group (C-NO₂) will be the most downfield, typically around 145-150 ppm. The carbon atom attached to the urea nitrogen (C-N) is expected around 140-145 ppm. The other two aromatic carbons will appear in the 115-130 ppm range.

The N-methyl carbon (N-CH₃) is expected to resonate in the aliphatic region, likely between 30 and 40 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (Urea) | 150 - 160 |

| C-NO₂ (Aromatic) | 145 - 150 |

| C-N (Aromatic) | 140 - 145 |

| Aromatic CH | 115 - 130 |

| N-CH₃ | 30 - 40 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the chromophore of the 4-nitrophenyl group.

The spectrum is expected to show a strong absorption band in the UV region, corresponding to a π → π transition* of the aromatic system conjugated with the nitro group. This transition typically occurs at a wavelength (λmax) in the range of 300-400 nm. The presence of the urea substituent can cause a bathochromic (red) shift of this absorption maximum compared to nitrobenzene.

A weaker absorption band, corresponding to an n → π transition* of the nitro group, may also be observed at a longer wavelength, but it is often obscured by the more intense π → π* transition. The N-hydroxy-N-methyl group is not expected to be a major chromophore in this region but can influence the electronic environment of the nitrophenyl system.

Interactive Data Table: Expected UV-Vis Absorption

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | 300 - 400 | High |

| n → π | > 400 | Low |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Upon ionization, typically through electrospray ionization (ESI) or electron impact (EI), the molecule is expected to form a molecular ion ([M]+• or [M+H]+). The subsequent fragmentation would likely proceed through several key pathways initiated by the cleavage of the weakest bonds and the rearrangement of functional groups.

A primary fragmentation event would likely involve the cleavage of the N-N' bond of the urea moiety or the N-O bond of the N-hydroxy-N-methyl group, as these are relatively labile. Another significant fragmentation pathway for nitroaromatic compounds involves the loss of nitro-related groups.

Predicted Key Fragmentation Pathways:

Cleavage of the Urea Linkage: The bond between the carbonyl carbon and the nitrophenyl-substituted nitrogen or the N-hydroxy-N-methyl-substituted nitrogen can undergo cleavage.

Loss of the N-hydroxy-N-methyl Group: Fragmentation can occur with the loss of the •N(OH)CH3 radical.

Fragmentation of the Nitro Group: Characteristic losses of NO• (30 Da) and NO2• (46 Da) from the molecular ion are expected for nitroaromatic compounds.

Rearrangement Reactions: Intramolecular rearrangements, such as a McLafferty rearrangement, could occur if structurally feasible, though less common for this specific structure.

The resulting fragment ions provide a characteristic pattern that can be used to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) would be instrumental in determining the exact elemental composition of the parent ion and its fragments, further validating the compound's identity.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Structure/Identity | Neutral Loss |

|---|---|---|

| 211 | [C8H9N3O4]+• (Molecular Ion) | - |

| 165 | [C8H9N3O2]+• | NO2 |

| 151 | [C7H7N2O2]+ | •N(OH)CH3 |

| 138 | [C6H5N2O2]+ | •CH3N(OH)CO |

| 122 | [C6H4NO2]+ | •NHCON(OH)CH3 |

| 106 | [C6H4N]+• | NO2, CO |

| 92 | [C6H4N]+ | NO2, CO, NH |

| 76 | [C6H4]+• | NO2, CO, NH, N |

| 65 | [C5H5]+ | Aromatic ring fragmentation |

Note: The m/z values are based on the most common isotopes and are predicted. Actual experimental values may vary slightly.

X-ray Diffraction Analysis for Crystalline State Structure

While a specific single-crystal X-ray diffraction study for this compound is not available in the reviewed literature, the structural characteristics can be inferred from studies on analogous N-aryl-N'-(4-nitrophenyl) ureas. researchgate.net

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant force in directing the crystal packing.

The presence of N-H and O-H groups (from the hydroxyurea (B1673989) moiety) as hydrogen bond donors, and the carbonyl oxygen, the nitro group oxygens, and the hydroxyl oxygen as hydrogen bond acceptors, allows for the formation of a robust network of intermolecular hydrogen bonds.

Studies on similar N-aryl-N'-(4-nitrophenyl) ureas have shown that the urea fragments often form well-defined hydrogen-bonded synthons, such as the classic α-network or "urea tape" structure, where molecules are linked via N-H···O=C hydrogen bonds. researchgate.net However, the presence of the nitro group provides a competing hydrogen bond acceptor, and in some cases, the N-H donors may interact with the nitro group's oxygen atoms instead of the urea carbonyl. researchgate.net

Table 2: Summary of Expected Crystallographic Parameters and Interactions

| Parameter | Expected Observation |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric depending on packing |

| Molecular Conformation | Largely planar urea and nitrophenyl groups |

| Dominant Intermolecular Interaction | N-H···O and O-H···O Hydrogen Bonding |

| Secondary Interactions | C-H···O interactions, π-π stacking, van der Waals forces |

| Hydrogen Bond Synthons | Potential for urea tape (α-network) or interactions with the nitro group |

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. For this compound, various computational methods are utilized to elucidate its electronic structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly favored for its balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations are often employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties.

A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). This combination has been shown to provide reliable results for a wide range of organic molecules. For this compound, DFT calculations can be used to determine key structural parameters and to analyze the electronic density distribution, which is crucial for understanding its chemical behavior.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Møller-Plesset perturbation theory of the second order (MP2) is a popular ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. While computationally more demanding than DFT, MP2 calculations can provide more accurate descriptions of electron correlation, which is important for understanding non-covalent interactions and for obtaining precise electronic energies. For this compound, MP2 calculations can be used to refine the understanding of its electronic structure and to provide benchmark data for comparison with DFT results.

Electronic Structure and Reactivity Descriptors

From the quantum chemical calculations, several descriptors of the electronic structure and reactivity of this compound can be derived. These descriptors provide a quantitative measure of the molecule's chemical properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, FMO analysis can reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the hydroxy and methylamino groups, while the LUMO is often found on the electron-deficient nitro-substituted phenyl ring.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and urea groups, as well as the hydroxyl group, making these sites potential targets for electrophiles. The hydrogen atoms of the hydroxyl and amine groups, and the region around the nitro group, would be expected to exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonds and Rydberg orbitals). This delocalization, often referred to as hyperconjugation, contributes to the stability of the molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) of C=O | π(N-C) of phenyl | 2.5 |

| π(C=C) of phenyl | π(N-O) of nitro | 20.1 |

| LP(N) of urea | σ*(C-N) of methyl | 3.2 |

Molecular Interaction Mechanisms and Mechanistic Enzymology

Principles of Molecular Recognition by Urea (B33335) Derivatives

Urea and its derivatives are privileged scaffolds in medicinal chemistry, largely due to the urea moiety's capacity to engage in multiple, stable hydrogen bonds with receptor targets nih.gov. The molecular recognition of these compounds is a multifactorial process involving a combination of hydrogen bonding, hydrophobic effects, and steric compatibility.

The capacity of urea derivatives to form robust hydrogen bonds is a primary driver of their molecular recognition and biological activity nih.gov. The urea functional group itself is an excellent hydrogen bonding motif, featuring two N-H groups (donors) and a carbonyl oxygen (acceptor). This dual nature allows it to act as a molecular "glue" at ligand-receptor interfaces nih.gov.

In the specific case of N-hydroxy-N-methyl-N'-(4-nitrophenyl)urea, this intrinsic capability is augmented by its unique substituents:

The N-hydroxy group: This moiety introduces an additional site for hydrogen bonding, capable of acting as both a hydrogen donor (from the -OH group) and an acceptor (at the oxygen atom).

The 4-nitrophenyl group: The two oxygen atoms of the nitro group are strong hydrogen bond acceptors, further anchoring the molecule to a receptor site.

These multiple points of interaction allow for the formation of a complex and stable hydrogen bond network, which is crucial for stabilizing the drug-receptor complex nih.govnih.gov. Theoretical investigations using methods like Density Functional Theory (DFT) on similar systems have helped to understand the structural and electronic properties that underpin these hydrogen-bonded complexes researchgate.net.

While hydrogen bonding is critical, non-polar interactions also play a significant role in the binding of urea derivatives. The 4-nitrophenyl ring of this compound is the key contributor to these forces.

Hydrophobic Interactions: The phenyl ring is a classic hydrophobic moiety. In an aqueous biological environment, the sequestration of this non-polar group into a complementary hydrophobic pocket on a receptor surface is an entropically favorable process that contributes significantly to binding affinity nih.gov. Studies have shown that urea can weaken hydrophobic interactions, a mechanism that is key to its role as a protein denaturant but also highlights its complex interplay with nonpolar groups researchgate.net. The presence of urea can enhance the solubility of nonpolar sidechains through favorable van der Waals interactions nih.gov.

π-Stacking and NH-π Interactions: The aromatic nature of the 4-nitrophenyl ring allows it to engage in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan at the binding site nih.govnih.gov. These interactions, which involve the parallel alignment of aromatic rings, are a significant stabilizing force. Furthermore, the urea N-H groups can form perpendicular NH-π interactions with these same aromatic residues nih.govnih.gov. The combination of these forces with hydrogen bonding creates a complex and highly specific recognition profile nih.gov.

The three-dimensional shape of a molecule and its ability to adopt a suitable conformation within a binding site are critical for effective interaction. For urea derivatives, substitution on the nitrogen atoms plays a key role in determining conformational preferences nih.gov.

In this compound, the presence of the methyl group on one of the urea nitrogens introduces steric hindrance nih.gov. This can have several consequences:

It can disrupt the planarity of the urea moiety, forcing it into a specific conformation nih.gov.

It can influence which rotational isomers (rotamers) are energetically favorable.

This conformational restriction can enhance binding affinity and selectivity, provided the molecule's preferred shape is complementary to the topography of the receptor's binding pocket sigmaaldrich.com.

Computational Molecular Docking for Binding Mode Prediction

To visualize and quantify the potential interactions of this compound with a biological target, computational molecular docking is an invaluable tool. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex nih.govresearchgate.net.

The first step in a molecular docking simulation is to identify potential binding sites on the target protein. These are typically clefts or pockets on the protein surface that are sterically accessible to the ligand. Docking algorithms systematically search the protein for these sites and evaluate their suitability based on size, shape, and chemical environment (e.g., hydrophobicity and the presence of hydrogen bond donors/acceptors). For an inhibitor, the target is often the enzyme's active site, where the catalytic reaction occurs nih.gov.

Once a binding site is identified, the docking software places the ligand (this compound) into the pocket in numerous possible conformations and orientations. Each of these "poses" is then evaluated and scored based on an estimation of the binding free energy nih.govresearchgate.net.

The analysis of the top-scoring poses provides detailed insights into the specific interactions that stabilize the complex. This would involve identifying:

Key Hydrogen Bonds: The specific amino acid residues that form hydrogen bonds with the urea N-H, carbonyl oxygen, N-hydroxy group, and nitro group.

Hydrophobic and Stacking Interactions: The residues that form van der Waals contacts and π-stacking interactions with the 4-nitrophenyl ring.

Binding Energy: A quantitative score that estimates the affinity of the ligand for the receptor. A lower energy score typically indicates a more favorable binding interaction.

The following table illustrates the type of data that would be generated from a hypothetical docking study of this compound into an enzyme active site.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residue | Estimated Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Donor) | Urea N-H | Aspartic Acid (Side Chain Carbonyl) | 2.9 |

| Hydrogen Bond (Acceptor) | Urea C=O | Serine (Side Chain Hydroxyl) | 3.1 |

| Hydrogen Bond (Donor/Acceptor) | N-Hydroxy (-OH) | Glutamic Acid (Side Chain) | 2.8 |

| Hydrogen Bond (Acceptor) | Nitro Group (-NO2) | Arginine (Side Chain Guanidinium) | 3.0 |

| π-Stacking | 4-Nitrophenyl Ring | Tryptophan (Indole Ring) | 3.5 |

| Hydrophobic Interaction | 4-Nitrophenyl Ring | Leucine, Valine | N/A |

Mechanistic Aspects of Enzyme Interaction (General Principles)

The interaction of a small molecule, such as this compound, with an enzyme is a highly specific process governed by the three-dimensional structures of both the compound and the enzyme's binding sites. These interactions, which underpin the compound's potential therapeutic or toxic effects, can be broadly categorized into two main modalities: binding to the active site or to an allosteric site. The nature of these interactions dictates the mechanism of enzyme modulation, which can range from competitive inhibition to complex allosteric regulation. The urea, hydroxylamine (B1172632), and nitrophenyl moieties of this compound each contribute to its potential binding affinity and specificity through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Molecular Mechanisms of Kinase Inhibition (e.g., EGFR, HER2, p38 MAPK)

Protein kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. They catalyze the transfer of a phosphate group from ATP to specific amino acid residues on a substrate protein. Inhibition of kinases can occur through various mechanisms, often involving competition with ATP or the protein substrate.

Many kinase inhibitors that are urea derivatives function as "Type II" inhibitors. These inhibitors bind to a conformation of the kinase known as the "DFG-out" conformation, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped from its active conformation. This binding site is adjacent to the ATP-binding pocket and is an allosteric site. The urea moiety is crucial for this interaction, as it typically forms key hydrogen bonds with the kinase backbone.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): These are receptor tyrosine kinases. Inhibitors often target the ATP-binding pocket in the intracellular kinase domain. While some urea-based compounds are known to inhibit these kinases, the specific mechanism for this compound is not documented.

p38 Mitogen-Activated Protein Kinase (MAPK): This is a serine/threonine kinase. Certain diaryl urea compounds are known to be potent p38 MAPK inhibitors that bind to an allosteric site, stabilizing the inactive DFG-out conformation. This prevents the kinase from adopting its active state, thereby inhibiting its function. The binding of these ureas involves hydrogen bonds with the hinge region of the kinase and hydrophobic interactions in the adjacent allosteric pocket.

| Kinase Target | Common Inhibition Mechanism for Urea Derivatives | Binding Site |

|---|---|---|

| EGFR | ATP-competitive inhibition | Active site (ATP-binding pocket) |

| HER2 | ATP-competitive inhibition | Active site (ATP-binding pocket) |

| p38 MAPK | Allosteric inhibition (stabilizing DFG-out conformation) | Allosteric site adjacent to ATP-binding pocket |

Molecular Mechanisms of Other Enzyme Inhibition (e.g., Topoisomerases, Carbonic Anhydrase, Thymidine Phosphorylase)

Beyond kinases, urea derivatives have been investigated as inhibitors of other enzyme classes.

Topoisomerases: These enzymes are crucial for managing the topology of DNA. Topoisomerase inhibitors can act by preventing the enzyme from binding to DNA, or by trapping the enzyme-DNA complex in a state that leads to DNA strand breaks. While some nitrogen-containing heterocyclic compounds are known topoisomerase inhibitors, specific data on this compound is unavailable.

Carbonic Anhydrase: These are metalloenzymes containing a zinc ion in the active site. They catalyze the reversible hydration of carbon dioxide. Inhibition typically involves the binding of a molecule to the zinc ion, displacing a water molecule or hydroxide ion that is essential for catalysis. The sulfonamide group is a classic zinc-binding group found in many carbonic anhydrase inhibitors. A urea derivative would need a suitable functional group to coordinate with the zinc ion to be an effective inhibitor.

Thymidine Phosphorylase: This enzyme is involved in pyrimidine metabolism and is a target in cancer therapy. Inhibitors of thymidine phosphorylase are often analogs of the natural substrate, thymidine. These inhibitors bind to the active site and prevent the breakdown of thymidine. Some potent inhibitors have been shown to bind to an allosteric site. Molecular docking studies on some inhibitors have indicated interactions with amino acid residues in an allosteric site.

| Enzyme Target | General Inhibition Mechanism | Potential Role of a Urea-Based Compound |

|---|---|---|

| Topoisomerases | DNA binding interference or stabilization of enzyme-DNA complex | Could potentially interact with the DNA-binding or catalytic site. |

| Carbonic Anhydrase | Coordination to the active site zinc ion | Requires a zinc-binding pharmacophore. |

| Thymidine Phosphorylase | Active site or allosteric inhibition | Could act as a substrate analog or bind to an allosteric pocket. |

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound" for the purpose of generating a detailed article focusing on its applications in organic synthesis and materials science. However, a thorough review of scientific literature and chemical databases has revealed a significant lack of specific data related to this particular compound.

While information on structurally related compounds, such as other substituted ureas and hydroxylamines, is available, the strict requirement to focus solely on "this compound" prevents the inclusion of such analogous data. The absence of specific research on this compound makes it impossible to provide a scientifically accurate and informative article that adheres to the requested outline and content inclusions.

Therefore, the generation of the requested article cannot be fulfilled at this time due to the lack of available scientific information on "this compound."

Environmental Transformation and Degradation Mechanisms

Mechanistic Pathways of Environmental Degradation

The breakdown of N-hydroxy-N-methyl-N'-(4-nitrophenyl)urea in the environment can occur through several pathways, broadly categorized as abiotic and biotic.

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy. For phenylurea herbicides, both direct and indirect photolysis can be significant degradation routes in surface waters. unito.it Direct photolysis is limited by the compound's ability to absorb sunlight, while indirect photolysis is mediated by reactive species present in the water, such as hydroxyl radicals. unito.it The nitroaromatic structure of this compound suggests a potential for photochemical transformation, as nitroaromatic compounds can undergo various light-induced reactions.

Microbial activity is a primary driver of the degradation of many phenylurea herbicides in soil and water. oup.com The metabolic pathways for phenylurea herbicides often involve initial transformations of the urea (B33335) side chain, such as N-demethylation and N-demethoxylation, followed by hydrolysis to aniline-based metabolites. oup.com Several bacterial and fungal species have been identified that can degrade various phenylurea herbicides. oup.com The degradation of these compounds is influenced by the specific substituents on the phenyl ring and the urea group. nih.gov For example, the nature of the N'-substituents is a determining factor in the degradation rates of phenylurea herbicides. nih.gov In the case of N-methyl-4-nitroaniline, a compound with some structural similarities, aerobic microbial degradation has been shown to be initiated by N-demethylation. researchgate.net

Table 1: Factors Influencing Biotic Degradation of Phenylurea Herbicides

| Factor | Influence on Degradation |

| Microbial Population | Presence of adapted microorganisms significantly enhances degradation rates. |

| Soil/Sediment Properties | Organic matter content, pH, and moisture can affect microbial activity and compound bioavailability. |

| Chemical Structure | Substituents on the phenyl ring and urea nitrogen atoms influence the rate and pathway of degradation. nih.gov |

| Nutrient Availability | Availability of other carbon and nitrogen sources can impact the co-metabolism of the compound. |

Assessment of Environmental Persistence and Mobility

The environmental persistence of a chemical is often described by its half-life, the time it takes for half of the initial amount to degrade. orst.edu Phenylurea herbicides can exhibit a range of persistence in the environment, with half-lives varying from days to months. researchgate.net The nitro group in nitroaromatic compounds generally contributes to their persistence in the environment. nih.govnih.gov

The mobility of this compound in soil and water is influenced by its solubility and sorption characteristics. Phenylurea herbicides are generally considered to be moderately mobile in soil. researchgate.net

Characterization of Transformation Products and Metabolites

The degradation of phenylurea herbicides leads to the formation of various transformation products and metabolites. A common degradation pathway for many phenylureas involves the formation of aniline derivatives. nih.gov For example, the degradation of diuron can produce N-(3,4-dichlorophenyl)urea (DCPU), N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), and 3,4-dichloroaniline (3,4-DCA). nih.gov These metabolites can sometimes be more toxic or persistent than the parent compound. nih.gov Given the structure of this compound, potential transformation products could include N-methyl-N'-(4-nitrophenyl)urea, 4-nitroaniline (B120555), and other hydroxylated or demethylated derivatives.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.